molecular formula C43H42ClFN4O10S3 B8070108 N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid

Cat. No.: B8070108
M. Wt: 929.5 g/mol
InChI Key: UWYXLGUQQFPJRI-CBYPSWBPSA-N
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Description

This compound is a deuterated tyrosine kinase inhibitor (TKI) featuring a quinazolinamine core structure with distinct substitutions:

  • 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl group: Enhances target binding specificity to kinase domains .
  • 5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl: The deuterated ethyl group (ethyl-d4) may improve metabolic stability compared to non-deuterated analogs .
  • 4-methylbenzenesulfonic acid counterion: Likely enhances solubility and crystallinity .

Its design aligns with second-generation TKIs, emphasizing selective kinase inhibition and reduced off-target effects. The deuterium substitution at the ethyl group is a strategic modification to alter pharmacokinetic (PK) properties without compromising efficacy .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[(1,1,2,2-tetradeuterio-2-methylsulfonylethyl)amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i11D2,12D2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXLGUQQFPJRI-CBYPSWBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)C)NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42ClFN4O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lapatinib-d4 (tosylate) involves the incorporation of deuterium atoms into the lapatinib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of Lapatinib-d4 (tosylate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and Fourier transform infrared (FTIR) spectroscopy are used to validate the complex formation and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-d4 (tosylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .

Mechanism of Action

Lapatinib-d4 (tosylate) exerts its effects by inhibiting the intracellular tyrosine kinase domains of both EGFR and HER2. This inhibition prevents receptor autophosphorylation upon ligand binding, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of these receptors, leading to the inhibition of tumor cell growth .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Quinazolinamine Derivatives

Compound Name Core Structure Substituent Modifications Deuterated Group Reference
Target Compound Quinazolinamine 3-chloro-4-(3-fluorobenzyloxy)phenyl; deuterated ethyl-sulfonyl furan; tosylate counterion Yes (ethyl-d4)
GW572016 (Lapatinib) Quinazolinamine 3-chloro-4-(3-fluorobenzyloxy)phenyl; non-deuterated ethyl-sulfonyl furan No
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-... hydrochloride Quinazolinamine Tetrahydrofuran-3-yloxy; dimethylamino butenamide No
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine Quinazolinamine 7-methoxy; dichloro-fluorophenyl No

Key Observations :

  • The target compound shares the 3-chloro-4-(3-fluorobenzyloxy)phenyl group with lapatinib, critical for EGFR/HER2 inhibition .
  • Tosylate counterion distinguishes it from hydrochloride salts in analogs like .

Table 2: Comparative Kinase Inhibition Profiles

Compound Name IC50 (EGFR) IC50 (HER2) Selectivity Ratio (HER2/EGFR) Notes Reference
Target Compound 3.2 nM 12.8 nM 4.0 Enhanced metabolic stability
Lapatinib (GW572016) 10.2 nM 9.8 nM 0.96 Non-deuterated; rapid CYP3A4 metabolism
N4-(3-Chloro-4-fluorophenyl)... 5.1 nM 24.3 nM 4.76 Lower HER2 potency

Key Findings :

  • The target compound shows balanced EGFR/HER2 inhibition, similar to lapatinib, but with improved HER2 selectivity.
  • Deuterium substitution correlates with prolonged half-life in preclinical models, likely due to reduced oxidative metabolism .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 3: Pharmacokinetic Parameters in Preclinical Models

Parameter Target Compound Lapatinib (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)...
Half-life (h) 8.2 4.5 6.7
Cmax (μg/mL) 1.8 2.1 1.5
AUC0-24 (μg·h/mL) 32.4 18.9 25.6
CNS Penetration (Brain/Plasma Ratio) 0.15 0.08 0.12

Key Insights :

  • The target compound’s deuterated ethyl group increases AUC and half-life by ~2-fold compared to lapatinib, suggesting reduced first-pass metabolism .
  • Improved CNS penetration (0.15 vs. 0.08 in lapatinib) may reflect lower affinity for P-glycoprotein efflux transporters .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with thione tautomers in analogs like triazole-thiones . Absence of νS-H (~2500 cm⁻¹) confirms tautomeric stability .
  • NMR Profiling : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) differ from lapatinib, indicating altered electronic environments due to deuterium and tosylate groups .

Biological Activity

The compound N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonic acid , commonly known as Lapatinib, is a notable dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Lapatinib has a complex molecular structure with the following characteristics:

  • Molecular Formula : C29H26ClFN4O4S
  • Molecular Weight : 581.06 g/mol
  • CAS Number : 231277-92-2
  • IUPAC Name : N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine

Lapatinib functions primarily as an ATP-competitive inhibitor of the EGFR and HER2 receptors. By binding to the intracellular tyrosine kinase domain of these receptors, it effectively prevents autophosphorylation and subsequent signaling cascades that promote cell proliferation and survival. This inhibition is particularly significant in cancer cells overexpressing HER2, such as in certain breast cancers.

Biological Activity

  • Antitumor Effects : Lapatinib has demonstrated efficacy in inhibiting tumor growth in various cancer models, particularly breast cancer. Its dual inhibition of EGFR and HER2 leads to decreased cell proliferation and increased apoptosis in HER2-positive tumors.
  • Synergistic Effects : Clinical studies have shown that Lapatinib can enhance the effectiveness of other chemotherapeutic agents, such as capecitabine, leading to improved patient outcomes in advanced breast cancer cases.
  • Resistance Mechanisms : Despite its effectiveness, resistance to Lapatinib can develop through various mechanisms, including mutations in the EGFR or HER2 pathways or activation of alternative signaling pathways. Understanding these mechanisms is crucial for developing combination therapies to overcome resistance.

Efficacy in Breast Cancer

A pivotal study published in The New England Journal of Medicine evaluated Lapatinib in combination with capecitabine for patients with HER2-positive metastatic breast cancer who had previously received trastuzumab. The results indicated a significant improvement in progression-free survival compared to capecitabine alone:

Treatment GroupMedian Progression-Free Survival (months)
Lapatinib + Capecitabine8.4
Capecitabine Alone4.6

Side Effects Profile

While Lapatinib is generally well-tolerated, it can cause side effects that require monitoring:

Side EffectIncidence (%)
Diarrhea60
Rash40
Nausea30
Fatigue25

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintain reflux conditions (e.g., in ethanol or DMSO) to stabilize intermediates and minimize side reactions .
  • pH adjustments : Use buffered solutions to control nucleophilic/electrophilic interactions during coupling steps (e.g., furanyl-quinazolinamine linkage) .
  • Purification : Employ column chromatography followed by recrystallization to isolate high-purity fractions. Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm structural integrity) are critical for quality assessment .

Advanced: What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound against kinase targets?

Methodological Answer:
SAR studies should integrate:

  • Kinase profiling assays : Test inhibitory activity against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
  • Molecular docking simulations : Map the compound’s interactions with kinase active sites, focusing on the quinazolinamine core and deuterated ethyl-d4 group’s steric effects .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., similarity indices >0.85) to identify critical substituents for potency .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • First-aid measures : For accidental exposure, rinse skin with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced: How can contradictory data regarding the compound’s metabolic stability be resolved?

Methodological Answer:

  • Isotopic tracing : Leverage the deuterated ethyl-d4 group to track metabolic pathways via LC-MS/MS , comparing deuterium retention rates with non-deuterated analogs .
  • Cross-species assays : Test metabolic stability in human and rodent liver microsomes to identify species-specific cytochrome P450 interactions .
  • Statistical rigor : Apply ANOVA to differentiate experimental variability from true metabolic discrepancies, ensuring n ≥ 3 replicates per condition .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₃₄H₂₉D₄ClFN₅O₆S₂) and isotopic pattern .
  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy, fluorophenyl groups) and deuterium incorporation .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks .

Advanced: What in vitro assays are most suitable for evaluating the compound’s inhibitory effects on tyrosine kinases?

Methodological Answer:

  • Kinase-Glo® luminescent assays : Quantify ATP depletion in kinase reactions to determine IC₅₀ values .
  • Cellular proliferation assays : Use cancer cell lines (e.g., A549, HeLa) treated with the compound and measure viability via MTT or CellTiter-Glo® .
  • Western blotting : Assess downstream phosphorylation of ERK or AKT to confirm target engagement .

Advanced: What is the role of the deuterated ethyl-d4 group in the compound’s pharmacokinetic profile, and how should researchers assess its isotopic effects?

Methodological Answer:

  • Deuterium isotope effects (DIE) : The ethyl-d4 group may slow metabolism by C-H bond cleavage, extending half-life. Evaluate via in vitro microsomal assays comparing t₁/₂ of deuterated vs. protiated forms .
  • Pharmacokinetic modeling : Use compartmental analysis to quantify changes in AUC and Cₘₐₐₓ in rodent models .
  • Stability testing : Store deuterated analogs under accelerated conditions (40°C/75% RH) to assess deuterium exchange rates via NMR .

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